![molecular formula C48H82O20 B1249482 [(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2S,3R,4R,5R,6S)-4-hydroxy-2-methyl-5-(2-methylpropanoyloxy)-6-[[(1R,3S,5S,6S,7S,19S,21R,23S,24S,25R,26R)-24,25,26-trihydroxy-5,23-dimethyl-9-oxo-19-pentyl-2,4,8,20,22-pentaoxatricyclo[19.2.2.13,7]hexacosan-6-yl]oxy]oxan-3-yl]oxy-2-methyloxan-3-yl] 2-methylpropanoate](/img/structure/B1249482.png)
[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2S,3R,4R,5R,6S)-4-hydroxy-2-methyl-5-(2-methylpropanoyloxy)-6-[[(1R,3S,5S,6S,7S,19S,21R,23S,24S,25R,26R)-24,25,26-trihydroxy-5,23-dimethyl-9-oxo-19-pentyl-2,4,8,20,22-pentaoxatricyclo[19.2.2.13,7]hexacosan-6-yl]oxy]oxan-3-yl]oxy-2-methyloxan-3-yl] 2-methylpropanoate
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Overview
Description
[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2S,3R,4R,5R,6S)-4-hydroxy-2-methyl-5-(2-methylpropanoyloxy)-6-[[(1R,3S,5S,6S,7S,19S,21R,23S,24S,25R,26R)-24,25,26-trihydroxy-5,23-dimethyl-9-oxo-19-pentyl-2,4,8,20,22-pentaoxatricyclo[19.2.2.13,7]hexacosan-6-yl]oxy]oxan-3-yl]oxy-2-methyloxan-3-yl] 2-methylpropanoate is a natural product found in Merremia mammosa with data available.
Scientific Research Applications
Stereoselective Synthesis Applications
Stereoselective Synthesis : Utilized in the stereoselective synthesis of complex compounds. For example, in the synthesis of 8-oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols and beta-C-manno-Pyranosides, this compound serves as a critical intermediate (Gerber & Vogel, 2001).
Non-iterative Asymmetric Synthesis : Important in non-iterative asymmetric synthesis, particularly in creating C15 polyketide spiroketals. This method emphasizes the compound's role in yielding specific stereoisomers with potential bioactive properties (Meilert et al., 2004).
Chemical Transformation and Characterization
Chemical Transformations : Used in exploring unusual chemical transformations, such as those observed in the reactions of penicillin-derived thiazoloazetidinones (Mara et al., 1982).
Novel Nucleosides Synthesis : A key component in the synthesis of novel, conformationally locked carbocyclic nucleosides, which might have implications in nucleic acid research and pharmaceutical development (Hřebabecký et al., 2006).
Biomedical Research
- Anti-cancer Research : The compound, in the form of merromoside, was isolated from Ipomoea aquatica and evaluated for its anticancer properties, particularly in overcoming multidrug resistance in breast cancer by downregulating ROS species (S. M et al., 2022).
Molecular Structure Analysis
- Molecular Structure Determination : It's instrumental in understanding the molecular structure of various complex compounds, as seen in the research of tricyclic products from penicillin derivatives (Mara et al., 1982).
properties
Molecular Formula |
C48H82O20 |
---|---|
Molecular Weight |
979.2 g/mol |
IUPAC Name |
[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2S,3R,4R,5R,6S)-4-hydroxy-2-methyl-5-(2-methylpropanoyloxy)-6-[[(1R,3S,5S,6S,7S,19S,21R,23S,24S,25R,26R)-24,25,26-trihydroxy-5,23-dimethyl-9-oxo-19-pentyl-2,4,8,20,22-pentaoxatricyclo[19.2.2.13,7]hexacosan-6-yl]oxy]oxan-3-yl]oxy-2-methyloxan-3-yl] 2-methylpropanoate |
InChI |
InChI=1S/C48H82O20/c1-10-11-17-20-29-21-18-15-13-12-14-16-19-22-30(49)63-41-36(55)47(66-38-26(7)58-45(62-29)33(52)32(38)51)60-28(9)40(41)68-48-42(65-44(57)24(4)5)35(54)39(27(8)61-48)67-46-34(53)31(50)37(25(6)59-46)64-43(56)23(2)3/h23-29,31-42,45-48,50-55H,10-22H2,1-9H3/t25-,26-,27-,28-,29-,31-,32-,33+,34+,35+,36+,37-,38-,39-,40-,41-,42+,45-,46-,47-,48-/m0/s1 |
InChI Key |
VTTAWLYKUVJDMQ-MFXQVRKLSA-N |
Isomeric SMILES |
CCCCC[C@H]1CCCCCCCCCC(=O)O[C@H]2[C@H]([C@@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)OC(=O)C(C)C)O)O)O)OC(=O)C(C)C)C)O[C@H]5[C@@H](O[C@@H](O1)[C@@H]([C@@H]5O)O)C)O |
Canonical SMILES |
CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)C)OC(=O)C(C)C)O)O)O)OC(=O)C(C)C)C)OC5C(OC(O1)C(C5O)O)C)O |
synonyms |
merremoside B merremoside-B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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